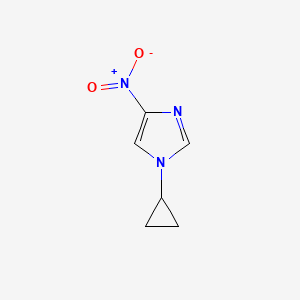

1-Cyclopropyl-4-nitro-1H-imidazole

Overview

Description

“1-Cyclopropyl-4-nitro-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclopropyl group and a nitro group. Imidazole compounds are known for their broad range of chemical and biological properties .

Molecular Structure Analysis

Imidazole compounds are generally non-planar. The dihedral angles between the heteroaryl rings can vary . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms .Scientific Research Applications

Subheading Crystal Structure Analysis of 1-Cyclopropyl-4-nitro-1H-imidazole Derivatives

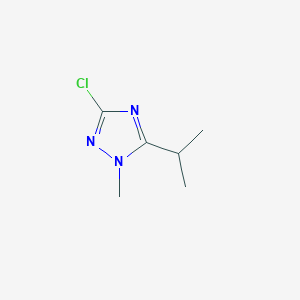

The crystal structures of derivatives of 1-Cyclopropyl-4-nitro-1H-imidazole have been reported, focusing on their non-planar nature and the interaction between nitro groups and imidazole rings. The molecules, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, demonstrate delocalization and localization of π-electron density within the triazole ring, as indicated by the pattern of bond distances. These structural characteristics are essential for understanding the reactivity and interaction of these compounds in various applications (Boechat et al., 2016).

Medicinal Chemistry and Therapeutic Applications

Subheading Therapeutic Potential of 1-Cyclopropyl-4-nitro-1H-imidazole Derivatives

1-Aryl-4-nitro-1H-imidazoles, a class that includes compounds structurally related to 1-Cyclopropyl-4-nitro-1H-imidazole, have shown promise in the treatment of human African trypanosomiasis (HAT or sleeping sickness). Selected molecules within this class are curative in mouse models of both acute and chronic African trypanosomiasis. The study highlights the potential of these compounds in addressing the need for new treatments for the fatal stage 2 of the disease (Trunz et al., 2011).

Synthetic Chemistry and Chemical Reactivity

Subheading Synthetic Utility of 1-Cyclopropyl-4-nitro-1H-imidazole Derivatives

The synthesis and structural analysis of 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole) have been discussed, a compound that shares structural similarities with 1-Cyclopropyl-4-nitro-1H-imidazole. Nitrefazole exhibits a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. The study provides insights into the structural aspects of nitroimidazoles and their pharmacological significance (Klink et al., 1985).

In the realm of synthetic chemistry, doubly activated cyclopropanes have been utilized as precursors for the preparation of nitroimidazole derivatives. These precursors allow for the regiospecific synthesis of densely functionalized pyrroles, showcasing the synthetic versatility and potential applications of cyclopropyl-nitroimidazole compounds in complex organic syntheses (Wurz & Charette, 2005).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole compounds generally interact with their targets through the nitrogen atoms in their five-membered ring . The nitro group in 1-Cyclopropyl-4-nitro-1H-imidazole could potentially undergo reduction to form reactive intermediates, which could further interact with biological targets.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways are affected .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may induce various cellular responses .

properties

IUPAC Name |

1-cyclopropyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)6-3-8(4-7-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUJGYZBGXLVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1430347.png)

![({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430351.png)